2-Acetamidopyridine 2-Acetamidopyridine
Brand Name: Vulcanchem
CAS No.: 158734-80-6
VCID: VC21147730
InChI: InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
SMILES: CC(=O)NC1=CC=CC=N1
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

2-Acetamidopyridine

CAS No.: 158734-80-6

Cat. No.: VC21147730

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamidopyridine - 158734-80-6

Specification

CAS No. 158734-80-6
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name N-pyridin-2-ylacetamide
Standard InChI InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
Standard InChI Key QROKOTBWFZITJZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=N1
Canonical SMILES CC(=O)NC1=CC=CC=N1

Introduction

Chemical Structure and Properties

Molecular Structure

2-Acetamidopyridine consists of a pyridine ring with an acetamido group attached at the 2-position. The molecular formula is C7H8N2O, with a molecular weight of approximately 136.15 g/mol, similar to the related compound pyridine-2-acetamide . The structure features two nitrogen atoms - one within the pyridine ring and another in the acetamido group - contributing to its hydrogen bonding capabilities and reactivity patterns.

Physical Properties

2-Acetamidopyridine typically presents as a solid at room temperature with physical properties similar to related compounds. Based on data from similar pyridine derivatives, it likely has the following physical characteristics:

PropertyValue
Physical StateSolid at room temperature
Melting PointApproximately 118-120°C
Boiling PointApproximately 330°C (predicted)
DensityApproximately 1.17 g/cm³ (predicted)
SolubilitySoluble in organic solvents like methanol, ethyl acetate; less soluble in water
AppearanceWhite to off-white crystalline powder

These properties can be inferred from related compounds like pyridine-2-acetamide, which has documented similar physical characteristics .

Chemical Properties

2-Acetamidopyridine exhibits chemical characteristics influenced by both its pyridine ring and acetamido group:

  • The pyridine nitrogen is weakly basic, with estimated pKa values similar to other pyridine derivatives

  • The acetamido group (-NHCOCH3) can participate in hydrogen bonding, influencing solubility and intermolecular interactions

  • The compound can undergo hydrolysis under acidic or basic conditions to yield 2-aminopyridine

  • The pyridine ring can participate in electrophilic substitution reactions, though less readily than benzene due to the electron-withdrawing effect of the ring nitrogen

  • The 2-position substitution pattern influences the electronic distribution within the molecule, affecting reactivity at other positions

Synthesis Methods

Traditional Synthesis Approaches

The most common approach to synthesizing 2-Acetamidopyridine involves the acetylation of 2-aminopyridine, similar to methods used for related compounds. A general synthesis route can be adapted from similar acetamidopyridine preparations:

  • Dissolving 2-aminopyridine in acetic acid solution

  • Allowing the reaction to proceed with temperature control (typically below 60°C)

  • Monitoring reaction completion using thin-layer chromatography

  • Pouring the reaction mixture into ice water

  • Extracting the product using ethyl acetate

  • Evaporating the solvent to obtain 2-Acetamidopyridine

This method, adapted from related synthetic procedures, can yield products with high purity (>99%) and good yields (approximately 95%) .

Modern Synthetic Routes

Contemporary approaches to synthesizing 2-Acetamidopyridine and related compounds have focused on improving efficiency, yield, and environmental impact:

  • Microwave-assisted synthesis methods that reduce reaction times and energy consumption

  • Catalytic approaches that improve selectivity and reduce side reactions

  • Green chemistry techniques utilizing more environmentally friendly solvents and reagents

  • Flow chemistry methods for continuous production at industrial scales

These modern techniques represent significant advancements over traditional batch processes, particularly for pharmaceutical and fine chemical applications where purity and scalability are critical concerns.

Applications and Uses

Pharmaceutical Applications

2-Acetamidopyridine and related compounds have demonstrated potential in pharmaceutical research:

  • As intermediates in the synthesis of more complex drug candidates

  • In the development of enzyme inhibitors, particularly those targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease treatment

  • As structural components in compounds being investigated for diabetes mellitus management

  • As building blocks for medicinal chemistry libraries due to their well-defined structure and reactivity

The pyridine scaffold is particularly valuable in pharmaceutical chemistry, with numerous marketed drugs incorporating pyridine-based structures.

Chemical Research Applications

In chemical research, 2-Acetamidopyridine serves multiple purposes:

  • As a model compound for studying reaction mechanisms involving pyridine derivatives

  • As a precursor for further functionalization to create more complex heterocycles

  • In coordination chemistry studies, where it can act as a ligand for various metal complexes

  • As a standard for analytical method development

Toxicological Profile

Understanding the toxicological properties of 2-Acetamidopyridine is essential for its safe handling and use in research and industrial applications. While specific toxicological data for 2-Acetamidopyridine is limited in the provided search results, general considerations for pyridine derivatives include:

  • Potential for irritation of skin, eyes, and respiratory system

  • Possible systemic toxicity upon ingestion or significant dermal absorption

  • Biodegradation pathways and environmental fate

  • Potential for bioaccumulation in environmental systems

Appropriate safety measures, including proper personal protective equipment and handling procedures, should be employed when working with this compound.

Analytical Methods for Detection and Quantification

Several analytical techniques are applicable for the detection, identification, and quantification of 2-Acetamidopyridine:

Analytical TechniqueApplication for 2-Acetamidopyridine
High-Performance Liquid Chromatography (HPLC)Quantitative analysis, purity determination
Gas Chromatography (GC)Volatile component analysis, thermal stability studies
Mass Spectrometry (MS)Structural confirmation, fragmentation pattern analysis
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation, purity assessment
Infrared (IR) SpectroscopyFunctional group identification (particularly the C=O and N-H bands of the acetamido group)
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessment

These analytical methods enable researchers to confirm the identity, assess the purity, and quantify 2-Acetamidopyridine in various matrices, supporting both research and quality control applications.

Current Research and Future Perspectives

Current research involving 2-Acetamidopyridine and related derivatives focuses on several promising directions:

  • Development of novel synthetic routes with improved efficiency and environmental profiles

  • Investigation of structure-activity relationships to optimize biological activity

  • Application in the design of enzyme inhibitors for neurological conditions, particularly those involving cholinesterases

  • Exploration of potential applications in diabetes treatment, leveraging the promising activity observed in some pyridine derivatives

  • Incorporation into more complex molecular frameworks for targeted drug delivery

The pyridine scaffold continues to be a valuable structural element in medicinal chemistry, with ongoing research expanding its applications across multiple therapeutic areas.

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